17:0-18:1 PC-d5

説明

特性

分子式 |

C43H84NO8P |

|---|---|

分子量 |

779.1 g/mol |

IUPAC名 |

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1/i39D2,40D2,41D |

InChIキー |

SXNXGNVZTLZDHE-VMXKQYCESA-N |

異性体SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

The Role of 17:0-18:1 PC-d5 in Advanced Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the deuterated phosphatidylcholine standard, 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (17:0-18:1 PC-d5), in modern lipidomics research. As the field of lipidomics continues to expand, the demand for accurate and precise quantification of lipid species has become paramount. This guide provides a comprehensive overview of the application of this compound as an internal standard, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

The Cornerstone of Quantitative Lipidomics: The Internal Standard

In mass spectrometry-based lipidomics, a multitude of factors can introduce variability into the analytical process, including sample extraction inefficiencies, matrix effects, and fluctuations in instrument response. To mitigate these variables and ensure the accuracy of quantitative data, the use of internal standards is an indispensable practice. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer.

This compound serves as an exemplary internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes. Its structure, featuring a heptadecanoic acid (17:0) and an oleic acid (18:1) fatty acyl chain, mirrors common endogenous PCs. The incorporation of five deuterium (B1214612) atoms (d5) in the glycerol (B35011) backbone provides a distinct mass shift, enabling its accurate detection alongside the non-labeled endogenous lipids. By adding a known amount of this compound to a sample prior to any processing steps, researchers can normalize the signal of the endogenous lipids to that of the internal standard, thereby correcting for experimental variations.

Quantitative Data for Method Development

The precise concentration of the internal standard is critical for accurate quantification. This compound is a component of several commercially available internal standard mixtures, such as the UltimateSPLASH™ ONE from Avanti Polar Lipids.

Table 1: Concentration of this compound in a Commercial Standard Mixture

| Parameter | Value | Reference |

| Product Name | UltimateSPLASH™ ONE Internal Standard for Lipidomic Analysis | [1] |

| Catalog Number | 330820L-1EA | [1] |

| Concentration of this compound | 150 µg/mL | [1] |

| Solvent | 1:1 Dichloromethane:Methanol (B129727) | [1] |

The final working concentration of the internal standard in a biological sample is a critical parameter that needs to be optimized based on the sample type and the expected concentration of the endogenous lipids.

Table 2: Recommended Working Concentrations of Deuterated Internal Standards in Plasma Lipidomics

| Sample Type | Recommended Spiking Concentration of Internal Standard Mix | Reference |

| Human Plasma | Addition of internal standard mix to a final concentration of ~0.2-1 µg/mL per analyte | [2] |

| Tissue Homogenate | Addition of 125 µL of a 160 ppm internal standard mix to 50 mg of tissue |

Performance Data:

The reliability of an internal standard is assessed by its recovery and the precision of the measurements. A study validating a lipidomics method using a deuterated internal standard mix reported the following performance metrics.

Table 3: Performance Metrics of a Validated Lipidomics Method Using Deuterated Internal Standards

| Parameter | Value | Reference |

| Recovery | 86.36% to 102.10% | [3] |

| Precision (RSD) | <15% | [2] |

Experimental Protocols

A robust and reproducible experimental protocol is essential for generating high-quality lipidomics data. The following is a detailed methodology for a typical lipidomics workflow using this compound as an internal standard.

1. Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)

This protocol is adapted from a widely used method for lipid extraction from plasma samples.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a clean glass tube, add 20 µL of plasma.

-

Add 20 µL of the UltimateSPLASH™ ONE internal standard mixture (containing 150 µg/mL of this compound).

-

Vortex briefly to mix.

-

-

Lipid Extraction:

-

Add 225 µL of cold methanol to the plasma-internal standard mixture.

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake for 10 minutes at 4°C.

-

Add 188 µL of MS-grade water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.

-

Carefully collect the upper organic phase (containing the lipids) and transfer to a new clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

2. Sample Reconstitution and LC-MS/MS Analysis

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) methanol:toluene mixture.

-

Vortex thoroughly and transfer to an autosampler vial for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) acetate

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-6 min: 37% to 50% B

-

6-20 min: 50% to 85% B

-

20-22 min: 85% to 98% B

-

22-29 min: Hold at 98% B

-

29.1-32 min: Return to 37% B and equilibrate

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for this compound:

-

Precursor Ion (m/z): 783.6 (in positive mode, as [M+H]+)

-

Product Ion (m/z): 184.1 (choline headgroup fragment)

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 25-45 eV.

-

Visualizing the Lipidomics Workflow

To provide a clear understanding of the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The use of this compound as an internal standard is a cornerstone of accurate and reliable quantitative lipidomics. Its chemical similarity to endogenous phosphatidylcholines, combined with its isotopic distinction, allows for effective correction of analytical variability. By following well-defined experimental protocols and understanding the principles of internal standard-based quantification, researchers can generate high-quality lipidomics data, paving the way for new discoveries in disease biomarker research and drug development.

References

An In-depth Technical Guide to 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, a deuterated synthetic phospholipid. Due to the absence of direct experimental data for this specific molecule in peer-reviewed literature, this document infers its structure and properties based on the non-deuterated analog and related compounds. The primary application for this lipid is as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of phosphatidylcholines. This guide details its inferred molecular structure, physicochemical properties, and provides generalized experimental protocols for its use. Furthermore, it visualizes key concepts, including the molecular structure and its role in experimental workflows, using Graphviz diagrams to enhance comprehension for researchers in lipidomics and drug development.

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The specific composition of their fatty acyl chains influences membrane fluidity and function. 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a mixed-acyl PC containing an odd-chain saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position and a monounsaturated fatty acid (oleic acid, 18:1) at the sn-2 position.

The deuterated form, 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, is a stable isotope-labeled analog. Such labeled lipids are invaluable tools in lipidomics, serving as internal standards to correct for variations in sample extraction, processing, and mass spectrometric analysis. The incorporation of five deuterium (B1214612) atoms results in a distinct mass shift from its endogenous, non-labeled counterparts, enabling precise quantification without interfering with the measurement of the target analytes. The use of deuterated standards is essential for achieving high accuracy and reproducibility in complex biological samples.

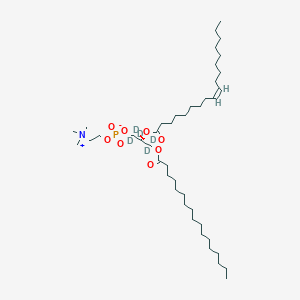

Molecular Structure and Physicochemical Properties

The precise location of the five deuterium atoms in 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 is not definitively published. However, based on common synthesis patterns for deuterated lipid standards used in mass spectrometry, the deuterium atoms are typically located on the glycerol (B35011) backbone. This placement prevents their exchange under typical experimental conditions and provides a stable isotopic label. The inferred structure is presented below.

Caption: Inferred structure of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5.

Data Presentation

The following table summarizes the calculated and inferred physicochemical properties for both the deuterated lipid and its non-deuterated parent molecule. It is important to note that experimental values are not available, and these have been computed based on the chemical formula.

| Property | 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine | 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 | Data Source |

| Abbreviation | PC(17:0/18:1) | PC(17:0/18:1)-d5 | Common nomenclature |

| Molecular Formula | C₄₃H₈₄NO₈P | C₄₃H₇₉D₅NO₈P | Calculated |

| Molecular Weight ( g/mol ) | 774.12 | 779.15 | Calculated |

| Monoisotopic Mass (Da) | 773.5935 | 778.6249 | Calculated |

| Physical State | Solid (predicted) | Solid (predicted) | Inferred from similar lipids |

| Solubility | Soluble in chloroform (B151607), ethanol, DMSO | Soluble in chloroform, ethanol, DMSO | Inferred from similar lipids |

Experimental Protocols

While specific protocols for this molecule are not published, the following sections describe a general methodology for the use of deuterated lipid standards in a typical lipidomics workflow.

Sample Preparation and Lipid Extraction

A robust lipid extraction is critical for accurate quantification. The Folch or Bligh-Dyer methods are commonly employed.

-

Homogenization: Homogenize biological tissue or fluid (e.g., plasma, cell pellet) in a suitable solvent, typically methanol (B129727) or isopropanol, to quench enzymatic activity.

-

Internal Standard Spiking: Add a known amount of 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 dissolved in an appropriate solvent (e.g., ethanol) to the homogenate. The amount added should be comparable to the expected concentration of the endogenous lipids of interest.

-

Solvent Partitioning: Add chloroform and water (or saline) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water is typically 2:1:0.8 (v/v/v).

-

Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the chromatographic system (e.g., methanol/isopropanol 1:1, v/v).

Chromatographic Separation and Mass Spectrometric Analysis

Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual lipid species.

-

Chromatography:

-

Column: A C18 or C30 reverse-phase column is typically used.

-

Mobile Phases: A gradient of aqueous and organic mobile phases is employed. For example, Mobile Phase A could be water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid, and Mobile Phase B could be acetonitrile/isopropanol (e.g., 90:10, v/v) with the same additives.

-

Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing to a high percentage of Mobile Phase B to elute lipids based on their hydrophobicity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for phosphatidylcholines, which readily form [M+H]⁺ or [M+Na]⁺ adducts.

-

Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

MRM/SRM: On a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for quantification. A specific precursor-to-product ion transition is monitored for the analyte and the internal standard. For PCs, the product ion is often the phosphocholine (B91661) headgroup fragment (m/z 184.07).

-

Transition for PC(17:0/18:1): Q1: 774.6 (M+H)⁺ → Q3: 184.1

-

Transition for PC(17:0/18:1)-d5: Q1: 779.6 (M+H)⁺ → Q3: 184.1

-

-

Data Analysis: The peak area of the endogenous lipid is compared to the peak area of the deuterated internal standard. A calibration curve may be generated using a range of concentrations of the non-deuterated standard spiked with a fixed amount of the deuterated standard to determine the absolute concentration.

-

Visualizations of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow and the conceptual role of this deuterated lipid.

Physical and chemical properties of deuterated phosphatidylcholines

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Phosphatidylcholines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of deuterated phosphatidylcholines (PCs), lipids of significant interest in biophysical studies, structural biology, and pharmaceutical development. The strategic substitution of hydrogen with deuterium (B1214612) atoms in different parts of the PC molecule—namely the acyl chains, the glycerol (B35011) backbone, or the headgroup—offers a powerful tool for various analytical techniques by providing selective visualization without significantly altering the molecule's fundamental biochemical nature.[1][2]

Physical Properties of Deuterated Phosphatidylcholines

Deuteration can induce subtle yet significant changes in the physical properties of phosphatidylcholines, primarily due to the stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These alterations are particularly evident in the collective behavior of these lipids in membrane structures.

Phase Transition Behavior

One of the most notable effects of deuterating the acyl chains of phosphatidylcholines is a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). For saturated PCs, this reduction is consistently observed to be around 4.3 ± 0.1 °C compared to their protiated counterparts.[1][2][3] This phenomenon is attributed to the altered van der Waals interactions between the deuterated acyl chains.

Table 1: Effect of Acyl Chain Deuteration on the Main Phase Transition Temperature (Tm) of Saturated Phosphatidylcholines.

| Phosphatidylcholine | Protiated Tm (°C) | Chain-Deuterated Tm (°C) | ΔTm (°C) | Reference |

| DSPC (18:0) | ~55 | ~50.7 | -4.3 | [1][2] |

| DPPC (16:0) | ~41 | ~36.7 | -4.3 | [1][2] |

| DMPC (14:0) | ~24 | ~19.7 | -4.3 | [1][2] |

Membrane Structural Parameters

Deuteration also influences the structural organization of phosphatidylcholine bilayers, affecting parameters such as lamellar repeat spacing and bilayer thickness. The location of deuteration (acyl chains vs. headgroup) has opposing effects on these properties.[1][2][3]

-

Chain Deuteration: Leads to a reduction in both the lamellar repeat spacing and the overall bilayer thickness.[1][2][3]

-

Headgroup Deuteration: Results in an increase in both the lamellar repeat spacing and the bilayer thickness.[1][2][3]

Table 2: Qualitative Effects of Deuteration on Phosphatidylcholine Bilayer Structural Parameters.

| Deuteration Location | Effect on Lamellar Repeat Spacing | Effect on Bilayer Thickness |

| Acyl Chains | Decrease | Decrease |

| Headgroup | Increase | Increase |

Chemical Properties and Synthesis of Deuterated Phosphatidylcholines

The chemical properties of deuterated phosphatidylcholines are largely identical to their protiated analogs in terms of reactivity and participation in biochemical pathways. The primary distinction lies in their utility as tracers and probes in analytical methodologies.

Stability and Degradation

Deuterated phosphatidylcholines are subject to the same degradation pathways as their non-deuterated counterparts, primarily hydrolysis and oxidation. Hydrolysis can be catalyzed by phospholipase enzymes, leading to the formation of lysophosphatidylcholine (B164491) and a free fatty acid. While the fundamental degradation mechanisms remain unchanged, the kinetic isotope effect due to the stronger C-D bond can slightly slow down reactions where C-H bond cleavage is the rate-determining step.

Synthesis of Deuterated Phosphatidylcholines

There are two primary approaches for producing deuterated phosphatidylcholines: chemical synthesis and biosynthesis.[4]

-

Chemical Synthesis: This method allows for precise control over the location and extent of deuteration, enabling the creation of specifically labeled lipids.[4] However, the synthesis of unsaturated and mixed-acyl chain PCs can be complex.

-

Biosynthesis: This approach involves cultivating genetically modified microorganisms, such as Escherichia coli, in deuterated growth media.[4][5] By carefully controlling the deuterated components in the media (e.g., D₂O, deuterated glycerol, deuterated choline), it is possible to achieve selective deuteration of the headgroup, glycerol backbone, or fatty acyl tails.[4][5]

Experimental Protocols and Workflows

Deuterated phosphatidylcholines are instrumental in a variety of advanced analytical techniques. Below are overviews of common experimental workflows.

Biosynthesis and Purification of Deuterated Phosphatidylcholine

The following diagram outlines a typical workflow for the biosynthetic production and purification of deuterated PCs using a genetically modified E. coli strain.

Caption: Workflow for biosynthetic production and purification of deuterated phosphatidylcholines.

A detailed protocol for this process generally involves:

-

Culturing: Growing a genetically modified E. coli strain capable of producing PCs.[4]

-

Adaptation: Gradually adapting the bacterial culture to a deuterated minimal medium.[4]

-

Growth: Cultivating the adapted cells in a medium containing D₂O and specific deuterated carbon sources (e.g., d8-glycerol, d9-choline) to target deuteration to the glycerol backbone, acyl tails, or headgroup.[4]

-

Harvesting: Collecting the bacterial cells via centrifugation.[4]

-

Lipid Extraction: Extracting the total lipids from the cell pellet using a modified Bligh and Dyer method.[4]

-

Purification: Separating the deuterated PCs from other lipids using silica gel column chromatography.[4]

-

Characterization: Confirming the identity and deuteration level of the purified PCs using mass spectrometry and NMR.[4]

Analysis by Mass Spectrometry

Mass spectrometry (MS) is a crucial tool for identifying and quantifying deuterated PCs. The workflow often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Caption: A typical workflow for the analysis of deuterated phosphatidylcholines using LC-MS/MS.

Key steps in the mass spectrometry protocol include:

-

Sample Preparation: Extraction of lipids from the biological matrix.[6][7]

-

Liquid Chromatography: Separation of lipid species using a reverse-phase column (e.g., C30).[7] The mobile phases are typically acetonitrile/water and isopropanol/acetonitrile gradients with ammonium (B1175870) formate.[7]

-

Mass Spectrometry:

-

Full MS Scan: Performed at high resolution to determine the mass-to-charge ratio of the intact lipid ions.[7]

-

Tandem MS (MS/MS): Fragmentation of selected precursor ions to confirm the lipid class (e.g., detection of the characteristic phosphocholine (B91661) headgroup fragment at m/z 184) and determine the acyl chain composition.[6][8] For deuterated headgroups (e.g., with d9-choline), the characteristic fragment will be shifted (e.g., to m/z 193).[6][8]

-

Analysis by Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are particularly powerful for studying the structure of membranes containing deuterated lipids due to the large difference in neutron scattering length between hydrogen and deuterium.[9]

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutron scattering studies on dynamics of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of 17:0-18:1 PC-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and research applications of the deuterated phosphatidylcholine, 17:0-18:1 PC-d5. This lipid standard is a valuable tool in the field of lipidomics, particularly for mass spectrometry-based quantitative analysis. This document outlines its commercial sources, experimental protocols for its use, and its relevance in studying cellular signaling pathways.

Commercial Availability of this compound

1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 (this compound) is a high-purity, stable isotope-labeled internal standard commercially available from several reputable suppliers. It is primarily used for the accurate quantification of phosphatidylcholine species in complex biological samples by mass spectrometry. Below is a summary of its availability and key specifications.

| Supplier | Product Name | Catalog Number | CAS Number | Purity | Form | Concentration | Storage |

| Avanti Polar Lipids | This compound | 855681 | 2342575-55-5 | >99% (TLC) | Solution in Chloroform (B151607) | 1 mg/mL | -20°C |

| Merck (Sigma-Aldrich) | This compound, Avanti | 855681L | 2342575-55-5 | >99% (TLC) | Solution | 1 mg/mL | -20°C |

| MedChemExpress | This compound | HY-146838S | 2342575-55-5 | Not specified | Not specified | Not specified | -20°C |

Note: this compound is also a component of the UltimateSPLASH™ ONE internal standard mixture from Avanti Polar Lipids, which is designed for comprehensive lipidomic analysis.[1]

Experimental Protocols

The use of this compound as an internal standard is a critical component of quantitative lipidomics workflows. Below are detailed methodologies for lipid extraction and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is a widely used method for the efficient extraction of total lipids from various biological matrices.

Materials:

-

Chloroform (CHCl3)

-

Methanol (B129727) (MeOH)

-

Deionized Water (H2O)

-

This compound internal standard solution

-

Sample (e.g., plasma, cell pellet, tissue homogenate)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add 1 volume of the biological sample.

-

Add a known amount of this compound internal standard to the sample. The amount should be chosen to be within the linear range of the mass spectrometer detector and comparable to the expected concentration of the endogenous lipids of interest.

-

Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Add 1.25 volumes of chloroform and vortex for 30 seconds.

-

Add 1.25 volumes of deionized water and vortex for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Three layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform) containing the lipids, and a protein disk at the interface.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipid film under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol/acetonitrile).

Bligh-Dyer lipid extraction workflow.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general approach for the quantification of phosphatidylcholines using a deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15-15.1 min: Return to 30% B

-

15.1-20 min: Re-equilibration at 30% B

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

MRM Transitions:

-

Endogenous PCs: Precursor ion scan for m/z 184.07 (phosphocholine headgroup) to identify various PC species. Specific MRM transitions for known PCs of interest should be optimized.

-

This compound (Internal Standard): The specific precursor-to-product ion transition for this standard will need to be determined empirically but will be approximately m/z 781.6 -> m/z 184.1.

-

Data Analysis: The concentration of each endogenous phosphatidylcholine species is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed with known concentrations of non-labeled PC standards.

Signaling Pathways

Phosphatidylcholines are not only structural components of cellular membranes but also play crucial roles in cell signaling. The metabolism of PC can generate second messengers, and the overall composition of PC in membranes can influence signaling cascades.

Phosphatidylcholine Metabolism and Diacylglycerol (DAG) Signaling

Phosphatidylcholine can be hydrolyzed by phospholipase C (PLC) and phospholipase D (PLD) to produce diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC).

References

An In-depth Technical Guide to the Synthesis and Purity of 17:0-18:1 PC-d5 Internal Standard

Introduction

1-heptadecanoyl-2-oleoyl-sn-glycero-d5-3-phosphocholine (17:0-18:1 PC-d5) is a high-purity, deuterated synthetic phospholipid. It serves as a crucial internal standard in lipidomics research, particularly in quantitative analyses performed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift from its endogenous, non-deuterated counterparts, enabling precise and accurate quantification of phosphatidylcholine species in complex biological samples. This guide details a proposed synthetic pathway, purification protocols, and comprehensive analytical methods for ensuring the high purity required for its use as an internal standard.

Proposed Synthesis of this compound

The synthesis of mixed-acyl, isotopically labeled phospholipids (B1166683) like this compound is a multi-step process that requires precise control over stereochemistry and reaction conditions. While specific, proprietary synthesis methods for this exact compound are not publicly detailed, a chemically sound and plausible pathway can be constructed based on established principles of lipid chemistry. The following proposed synthesis starts from commercially available sn-glycero-d5-3-phosphocholine. A common strategy for creating mixed-acyl phospholipids is the acylation of a lysophosphatidylcholine (B164491) precursor.[2][3]

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-heptadecanoyl-sn-glycero-d5-3-phosphocholine (17:0 Lyso PC-d5)

This protocol outlines the first acylation step to produce the lysophospholipid intermediate.

-

Reagents and Materials:

-

sn-glycero-d5-3-phosphocholine (GPC-d5)

-

Heptadecanoic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous chloroform (B151607)

-

Anhydrous pyridine (B92270)

-

Nitrogen gas supply

-

Round bottom flask and standard glassware

-

-

Procedure:

-

Dissolve sn-glycero-d5-3-phosphocholine (1 equivalent) in a mixture of anhydrous chloroform and anhydrous pyridine under a nitrogen atmosphere.

-

Add 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution to act as a catalyst.

-

In a separate flask, prepare a solution of heptadecanoic anhydride (1.2 equivalents) in anhydrous chloroform.

-

Slowly add the heptadecanoic anhydride solution to the GPC-d5 solution at room temperature with constant stirring.

-

Allow the reaction to proceed for 12-18 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol (B129727).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be partially purified by precipitation from a suitable solvent system (e.g., dissolving in chloroform and precipitating with cold acetone) to remove excess fatty acid anhydride before the next step.

-

Synthesis of 1-heptadecanoyl-2-oleoyl-sn-glycero-d5-3-phosphocholine (this compound)

This protocol details the second acylation to form the final mixed-chain phosphatidylcholine.

-

Reagents and Materials:

-

Crude 17:0 Lyso PC-d5 from the previous step

-

Oleoyl anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous chloroform

-

Anhydrous pyridine

-

Nitrogen gas supply

-

-

Procedure:

-

Dissolve the crude 17:0 Lyso PC-d5 (1 equivalent) in anhydrous chloroform and pyridine under a nitrogen atmosphere.

-

Add DMAP (0.1 equivalents).

-

Slowly add a solution of oleoyl anhydride (1.5 equivalents) in anhydrous chloroform to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC until the starting lysophospholipid is consumed.

-

After the reaction is complete, remove the solvent in vacuo to yield the crude this compound.

-

Purification by Flash Chromatography

Purification is critical to remove unreacted starting materials, byproducts, and isomers to achieve the >99% purity required for an internal standard.

-

Instrumentation and Reagents:

-

Flash chromatography system

-

Silica (B1680970) gel column

-

Evaporative Light Scattering Detector (ELSD) is recommended due to the poor UV absorbance of phospholipids.[1]

-

Mobile phase: A gradient of chloroform, methanol, and water. A typical gradient might start with a high concentration of chloroform and gradually increase the proportion of methanol and a small amount of water.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., chloroform).

-

Load the sample onto a pre-equilibrated silica gel column.

-

Elute the compound using a solvent gradient. For example, starting with 100% chloroform, grading to a mixture such as chloroform:methanol:water (65:25:4 v/v/v).

-

Monitor the column effluent with the ELSD.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Dry the final product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.

-

Purity and Identity Analysis

A rigorous analytical workflow is essential to confirm the identity, chemical purity, and isotopic enrichment of the final product.

Figure 2: Analytical workflow for purity and identity confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine chemical purity, confirm the molecular weight, and assess isotopic enrichment.

-

Instrumentation and Conditions:

-

LC System: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC).

-

Column: A C18 reversed-phase column is typically used for lipid analysis.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to accurately determine isotopic distribution.[4]

-

-

Procedure:

-

Prepare a stock solution of the purified this compound in a suitable solvent like methanol or chloroform:methanol (1:1).

-

Inject the sample into the LC-MS system.

-

Analyze the data to:

-

Assess Chemical Purity: Integrate the peak area of the parent compound and any impurities. The purity should be >99%.

-

Confirm Molecular Weight: Identify the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass.

-

Determine Isotopic Purity: Analyze the isotopic cluster of the molecular ion to determine the percentage of the d5 species relative to other isotopologues (d0-d4). The isotopic enrichment should typically be ≥99 atom % D.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structural confirmation.[6][7]

-

Instrumentation and Conditions:

-

NMR Spectrometer: 400 MHz or higher field strength.

-

Solvent: Deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) to improve solubility.

-

Experiments: ¹H NMR, ¹³C NMR, and ³¹P NMR.

-

-

Analysis:

-

¹H NMR: Confirms the presence of characteristic protons of the fatty acid chains (e.g., olefinic protons of the oleoyl chain, terminal methyl groups) and the phosphocholine (B91661) headgroup.

-

¹³C NMR: Provides detailed information on the carbon skeleton, including the carbonyl carbons of the ester linkages and the sp² carbons of the double bond.

-

³¹P NMR: A single peak confirms the presence of the phosphate (B84403) group and can indicate the purity of the phospholipid.[8]

-

Data Presentation

The final product should meet stringent quality specifications suitable for its use as an internal standard.

Table 1: Product Specifications for this compound

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₄₃H₇₉D₅NO₈P | Mass Spectrometry |

| Exact Mass | 784.6322 (for [M+H]⁺) | High-Resolution MS |

| Chemical Purity | ≥ 99% | LC-MS |

| Isotopic Purity | ≥ 99 atom % D | High-Resolution MS |

| Identity | Conforms to structure | ¹H NMR, ³¹P NMR |

| Storage | -20°C | - |

| Stability | At least 1 year at -20°C | - |

Table 2: Representative LC-MS Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90) with 0.1% Formic Acid & 10 mM Ammonium Formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Ionization Mode | Positive ESI |

| MS Resolution | > 70,000 |

| Scan Range | m/z 150-1200 |

This guide provides a comprehensive framework for the synthesis, purification, and quality control of the this compound internal standard. Adherence to these detailed protocols is essential for producing a high-purity reagent that can ensure the accuracy and reliability of quantitative lipidomics studies.

References

- 1. biotage.com [biotage.com]

- 2. Mixed-chain phosphatidylcholine analogues modified in the choline moiety: preparation of isomerically pure phospholipids with bulky head groups and one acyl chain twice as long as the other - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-sn-lysophosphatidylcholine and mixed acid 1-sn-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 8. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling (SIL) for quantitative mass spectrometry-based proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage these powerful techniques for robust and reproducible protein quantification. This guide delves into the core principles of SIL, details the experimental protocols of widely-used labeling strategies, and explores their applications in elucidating complex biological processes and advancing therapeutic development.

Core Principles of Stable Isotope Labeling in Mass Spectrometry

Stable isotope labeling is a powerful technique used to track molecules and quantify their abundance in complex biological systems.[1] The fundamental principle involves the incorporation of non-radioactive, "heavy" isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[1] Common stable isotopes used in proteomics include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H).[1]

In a typical quantitative proteomics experiment, two or more cell populations or samples are treated under different conditions (e.g., drug-treated vs. control). One sample is labeled with a heavy isotope-containing compound, while the other remains in its natural, "light" isotopic state.[1] The samples are then combined and processed for mass spectrometry (MS) analysis.[1] Since chemically identical peptides with different isotopic labels co-elute during liquid chromatography and have similar ionization efficiencies, the ratio of their signal intensities in the mass spectrometer directly corresponds to the relative abundance of the protein in the original samples. This approach minimizes experimental variability because the samples are combined early in the workflow.

There are three main strategies for introducing stable isotopes into proteins or peptides:

-

Metabolic Labeling: Stable isotopes are incorporated into proteins in vivo as cells grow and synthesize new proteins. The most prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

-

Chemical Labeling: Stable isotope tags are chemically attached to proteins or peptides in vitro after they have been extracted from cells or tissues. Key examples include Isotope-Coded Affinity Tags (ICAT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).[2][3]

-

Enzymatic Labeling: Stable isotopes are incorporated into peptides during enzymatic digestion. A common method is ¹⁸O-labeling, where two ¹⁸O atoms from H₂¹⁸O are incorporated into the C-terminus of each peptide during proteolytic digestion.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[2][4] It involves growing cells in a medium where natural ("light") amino acids are replaced with "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[5] After several cell divisions, the heavy amino acids are fully incorporated into the proteome.[6]

Experimental Protocol: SILAC

Phase 1: Adaptation and Labeling

-

Cell Culture Preparation: Begin by culturing two populations of cells. One population is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled essential amino acids (typically lysine (B10760008) and arginine).[2][6] Use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.

-

Adaptation: Culture the cells for at least five to six cell doublings to ensure complete incorporation (>95%) of the heavy amino acids into the proteome.[7]

-

Verification of Labeling Efficiency (Recommended): After the adaptation phase, lyse a small number of "heavy" cells, digest the proteins into peptides, and analyze them by mass spectrometry to confirm complete labeling.

Phase 2: Experimental Treatment and Sample Preparation

-

Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other population serves as a control.[4]

-

Cell Lysis: After treatment, wash both cell populations with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Combine Lysates: Quantify the protein concentration in each lysate and combine them in a 1:1 ratio.[4] This step is crucial as it minimizes experimental variability from this point forward.

-

Protein Digestion: The combined protein mixture can be digested into peptides using two common methods:

-

In-solution digestion: Proteins are digested directly in the lysate using a protease like trypsin.

-

In-gel digestion: The protein mixture is first separated by SDS-PAGE, the gel lane is excised, and the proteins are digested within the gel slices.[8]

-

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 column to remove contaminants before MS analysis.

Phase 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.

-

Data Analysis: Use specialized software to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two original samples.

Data Presentation: SILAC

Quantitative data from SILAC experiments are typically presented in tables that include protein identifiers, gene names, the calculated heavy/light ratio (or its logarithm), and statistical significance.

| Protein ID | Gene Name | log2(Heavy/Light Ratio) | p-value | Regulation |

| P04637 | TP53 | 1.58 | 0.001 | Upregulated |

| P62258 | HSP90AB1 | -1.25 | 0.005 | Downregulated |

| Q06830 | VIM | 0.15 | 0.650 | Unchanged |

| P10809 | HSPD1 | 2.01 | 0.0001 | Upregulated |

| P63104 | TUBA1B | -0.89 | 0.021 | Downregulated |

| P08670 | VCL | -0.05 | 0.912 | Unchanged |

Chemical Labeling Strategies

Chemical labeling techniques involve the covalent attachment of isotope-containing tags to proteins or peptides in vitro. This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.

Isotope-Coded Affinity Tags (ICAT)

The ICAT method targets cysteine residues, which are relatively rare in proteins. The ICAT reagent has three components: a thiol-reactive group that binds to cysteines, a linker that is either "light" (containing hydrogen) or "heavy" (containing deuterium or ¹³C), and a biotin (B1667282) tag for affinity purification.[6][8][9]

-

Protein Extraction and Labeling: Extract proteins from two samples (e.g., control and treated). Reduce the disulfide bonds to expose cysteine residues. Label one sample with the "light" ICAT reagent and the other with the "heavy" reagent.[10]

-

Sample Combination and Digestion: Combine the two labeled protein samples in a 1:1 ratio. Digest the combined protein mixture into peptides using trypsin.[11]

-

Affinity Purification: Isolate the ICAT-labeled peptides using avidin (B1170675) affinity chromatography, which specifically binds to the biotin tag on the ICAT reagent.[10][11] This step significantly reduces sample complexity.

-

LC-MS/MS Analysis: Analyze the enriched, labeled peptides by LC-MS/MS. The mass difference between the light and heavy-tagged peptides allows for their relative quantification.

-

Data Analysis: Identify the peptides and calculate the ratio of the signal intensities of the heavy and light peptide pairs to determine the relative protein abundance.

ICAT data tables are similar to those for SILAC, presenting protein identification, fold change, and statistical measures.

| Protein Accession | Gene Symbol | Heavy/Light Ratio | Fold Change | p-value |

| Q9Y6K9 | EGFR | 2.15 | 2.15 | 0.002 |

| P00533 | SRC | 0.48 | -2.08 | 0.011 |

| P27361 | GRB2 | 1.89 | 1.89 | 0.034 |

| P42336 | MAPK3 | 0.95 | -1.05 | 0.850 |

| P28482 | MAPK1 | 3.02 | 3.02 | 0.0005 |

| P62736 | YWHAZ | 1.03 | 1.03 | 0.910 |

Isobaric Tags: iTRAQ and TMT

Isobaric tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are powerful chemical labeling reagents that allow for the simultaneous quantification of proteins in multiple samples (up to 8-plex for iTRAQ and up to 18-plex for TMT).[12][13] These tags consist of a reporter group, a balance group, and a peptide-reactive group.[14] All tags have the same total mass, so peptides labeled with different tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the MS/MS scan, the reporter ions are released, and their different masses allow for the relative quantification of the peptide from each sample.[14]

-

Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.

-

Peptide Labeling: Label the peptides from each sample with a different iTRAQ or TMT reagent.[14][15] The reagents react with the primary amines at the N-terminus and on the side chain of lysine residues.

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.[12]

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.[16]

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. In the MS1 scan, the different labeled versions of a peptide appear as a single peak. During the MS/MS scan, the peptide is fragmented for sequence identification, and the reporter ions are released and detected.

-

Data Analysis: Identify the peptides from the fragmentation spectra. The relative abundance of the peptide in each original sample is determined by comparing the intensities of the corresponding reporter ions.[17]

The data from multiplexed experiments are presented in tables showing the relative protein abundance in each sample compared to a reference sample or across all samples.

iTRAQ Data Table

| Protein ID | Gene Symbol | Ratio 115/114 | Ratio 116/114 | Ratio 117/114 | p-value |

| P04626 | ERBB2 | 1.85 | 2.50 | 3.10 | <0.001 |

| P08069 | CALB1 | 0.52 | 0.45 | 0.30 | <0.01 |

| P11362 | HBB | 1.05 | 0.98 | 1.01 | 0.95 |

| Q15303 | PIK3R1 | 1.60 | 2.10 | 2.45 | <0.005 |

| P60709 | ACTB | 0.99 | 1.02 | 0.97 | 0.98 |

TMT Data Table

| Protein Accession | Gene Name | TMT127N/126 | TMT127C/126 | TMT128N/126 | TMT128C/126 | TMT129N/126 | Fold Change | q-value |

| P00533 | EGFR | 1.21 | 1.56 | 2.11 | 2.89 | 3.54 | 2.93 | 0.0001 |

| P29353 | SHC1 | 1.15 | 1.42 | 1.98 | 2.51 | 3.01 | 2.62 | 0.0005 |

| P62993 | GRB2 | 1.09 | 1.21 | 1.54 | 1.89 | 2.21 | 2.03 | 0.0021 |

| Q02750 | SOS1 | 1.05 | 1.11 | 1.23 | 1.45 | 1.67 | 1.59 | 0.0150 |

| P27986 | RAF1 | 0.98 | 1.01 | 0.99 | 1.03 | 1.05 | 1.07 | 0.8900 |

Application in Signaling Pathway Analysis: EGFR Signaling

Stable isotope labeling techniques are invaluable for studying the dynamics of signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation, differentiation, and survival, can be quantitatively analyzed to understand how its components change upon stimulation or drug treatment.[18][19][20]

Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules like SOS1, leading to the activation of the Ras-MAPK and PI3K-Akt pathways.[19]

Using a technique like SILAC, researchers can compare the proteome of cells before and after EGF stimulation. This allows for the quantification of changes in protein expression and phosphorylation levels of key pathway components, providing insights into the activation and downstream effects of EGFR signaling.

Conclusion

Stable isotope labeling techniques, in conjunction with mass spectrometry, provide a powerful and versatile platform for quantitative proteomics. From metabolic labeling with SILAC in cell culture to the broad applicability of chemical labeling with ICAT, iTRAQ, and TMT, these methods offer high accuracy and reproducibility for dissecting complex biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is essential for designing robust experiments to quantify protein dynamics, elucidate signaling pathways, and identify potential therapeutic targets.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. aragen.com [aragen.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICAT Technique in Proteomics | PPTX [slideshare.net]

- 8. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]

- 9. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. UWPR [proteomicsresource.washington.edu]

- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 13. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 14. Improved proteome coverage by using iTRAQ labelling and peptide OFFGEL fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iTRAQ labeling and fractionation [bio-protocol.org]

- 16. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nautilus.bio [nautilus.bio]

- 20. creative-diagnostics.com [creative-diagnostics.com]

The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Deuterated Internal Standards

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard is critical to achieving reliable results. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, providing a robust solution to the challenges of quantitative analysis in complex matrices.[1][2] This technical guide provides a comprehensive overview of the core principles, applications, experimental protocols, and best practices for the use of deuterated internal standards in quantitative analysis.

Core Principles: The Foundation of Accuracy

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][3] This subtle modification results in an increase in molecular mass, allowing the standard to be distinguished from the unlabeled analyte by a mass spectrometer.[4][5] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization.[3][6]

The fundamental principle behind their application is isotope dilution mass spectrometry (IDMS).[3] A known quantity of the deuterated standard is added to the sample at the earliest stage of the analytical workflow.[3] Because the deuterated standard co-elutes with the analyte, it experiences the same analytical variability, including extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.[4][7] By calculating the peak area ratio of the analyte to its corresponding deuterated internal standard, these variations are effectively normalized, leading to significantly improved accuracy and precision of the measurement.[1][5]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Mitigation of Matrix Effects : Biological matrices like plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix effects, allowing for accurate correction.[3][8]

-

Correction for Sample Preparation Variability : Losses of the analyte during extraction, handling, and concentration steps are mirrored by a proportional loss of the deuterated internal standard, ensuring that the final analyte-to-internal standard ratio remains constant.[2]

-

Improved Accuracy and Precision : By compensating for various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative methods.[2][8]

-

Regulatory Acceptance : Regulatory bodies such as the FDA and EMA recognize the value of stable isotope-labeled internal standards, with guidelines often recommending their use for bioanalytical method validation.[1][8]

Quantitative Data Presentation

The superior performance of deuterated internal standards is evident in the quantitative data from bioanalytical method validation studies. The following tables summarize typical performance characteristics.

Table 1: Comparison of Method Performance with Different Internal Standards

| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS |

| Accuracy (% Bias) | ± 25% | ± 10% | ± 5% |

| Precision (%RSD) | > 20% | < 15% | < 10% |

| Matrix Effect (%CV) | > 30% | ~20% | < 15% |

Data synthesized from studies comparing analytical methods for immunosuppressive drugs.[5][8]

Table 2: Validation Summary for an LC-MS/MS Assay of a Novel Anticancer Drug using a Deuterated Internal Standard

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.5 ng/mL |

| Accuracy at LLOQ | ± 20% | + 8.5% |

| Precision at LLOQ (%CV) | ≤ 20% | 12.3% |

| Intra-day Accuracy (Low, Mid, High QC) | ± 15% | -2.1% to +5.4% |

| Intra-day Precision (Low, Mid, High QC) | ≤ 15% | 4.8% to 9.2% |

| Inter-day Accuracy (Low, Mid, High QC) | ± 15% | -4.7% to +7.1% |

| Inter-day Precision (Low, Mid, High QC) | ≤ 15% | 6.5% to 11.8% |

| Recovery (% Mean) | Consistent and reproducible | 85.2% |

| Matrix Factor (IS-Normalized) | Consistent across 6 lots | 0.98 - 1.05 |

This table represents typical data from a validated bioanalytical method.[2][8]

Experimental Protocols

The successful implementation of deuterated internal standards requires meticulous attention to detail in the experimental procedures.

Protocol 1: Preparation of Stock, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL) : Accurately weigh the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions.[1][7]

-

Analyte Working Solutions : Perform serial dilutions of the analyte stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to prepare a series of working solutions for calibration standards and quality control (QC) samples.[1]

-

Internal Standard Working Solution : Dilute the deuterated internal standard stock solution with the appropriate solvent to a final concentration that will be spiked into all samples, standards, and QCs.[1][7]

-

Calibration Standards and QCs : Prepare calibration standards by spiking the appropriate analyte working solutions into a blank biological matrix. Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

Protocol 2: Sample Preparation (Protein Precipitation)

-

Sample Aliquoting : Aliquot a specific volume (e.g., 100 µL) of the study sample, calibration standard, or QC into a microcentrifuge tube.

-

Internal Standard Spiking : Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube. Vortex briefly.

-

Protein Precipitation : Add a larger volume (e.g., 300 µL) of a cold organic solvent (e.g., acetonitrile (B52724) containing 0.1% formic acid) to precipitate proteins.[4]

-

Vortex and Centrifuge : Vortex the samples vigorously for 1 minute. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[9]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[9]

-

Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.[9]

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation : Inject the reconstituted samples onto an appropriate HPLC or UPLC column. Use a gradient elution program to achieve chromatographic separation of the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection : Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.[1]

-

Data Acquisition and Processing : Acquire the data and integrate the peak areas for the analyte and the internal standard.

-

Quantification : Calculate the peak area ratio of the analyte to the deuterated internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the unknown samples by interpolating from the calibration curve.[1]

Visualizing Workflows and Concepts

To further elucidate the processes and logical relationships involved, the following diagrams are provided.

Potential Challenges and Best Practices

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity : The deuterated standard should have high isotopic enrichment (typically >98%) to minimize the contribution of any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[9][10]

-

Chemical Purity : High chemical purity (>99%) is essential to avoid interference from impurities.[11]

-

Position of Deuterium Labeling : Deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[1] Labeling at exchangeable sites like hydroxyl (-OH) or amino (-NH2) groups should be avoided.[1]

-

Deuterium Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time.[1][12] This can result in differential matrix effects if the analyte and internal standard do not co-elute perfectly.[12] Careful chromatographic method development is crucial to minimize this effect.[12] A mass difference of +3 amu or more is generally recommended to prevent isotopic overlap.[1]

-

Cross-talk : Ensure that the mass spectrometer can adequately resolve the analyte and internal standard signals to prevent cross-talk, where the signal from one interferes with the other.[9]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development, clinical research, and other scientific fields.[4][12] Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of data integrity that is unmatched by other approaches.[4] By understanding the core principles, adhering to best practices, and implementing meticulous experimental protocols, researchers can harness the full potential of deuterated internal standards to generate high-quality, reliable, and defensible quantitative data.[12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Technical Guide: 17:0-18:1 PC-d5 for Advanced Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylcholine internal standard, 17:0-18:1 PC-d5. It includes detailed specifications, a representative certificate of analysis, in-depth experimental protocols for its application in lipidomics, and a summary of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this internal standard for the accurate quantification of phospholipids (B1166683) in complex biological samples.

Certificate of Analysis and Specifications

This compound, also known as 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, is a high-purity, deuterated lipid standard essential for quantitative lipidomics. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, non-labeled lipids in mass spectrometry-based analyses.

General Specifications

The following table summarizes the key specifications for this compound. These values are representative and may vary slightly between different commercial suppliers.

| Property | Specification |

| Chemical Name | 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5 |

| Synonyms | PC(17:0/18:1)-d5 |

| Molecular Formula | C₄₃H₇₉D₅NO₈P |

| Molecular Weight | 779.13 g/mol [1] |

| Exact Mass | 778.62 amu[2] |

| CAS Number | 2342575-55-5[1][2] |

| Purity | >99% (as determined by Thin Layer Chromatography)[1][3] |

| Physical Form | Solution |

| Concentration | Typically 1 mg/mL[1][3] |

| Solvent | Varies by supplier (e.g., Chloroform, Ethanol) |

| Storage Temperature | -20°C[1][2] |

Representative Certificate of Analysis

A certificate of analysis for a specific lot of this compound would provide more detailed analytical results. The following table illustrates the typical data provided.

| Analysis | Specification | Result | Method |

| Purity | ≥99% | Conforms | TLC |

| Identity | Conforms to structure | Conforms | ¹H-NMR |

| Mass Spectrum | Conforms to expected m/z | Conforms | ESI-MS |

| Concentration | 1.0 mg/mL ± 5% | 1.02 mg/mL | Gravimetric |

| Date of Analysis | Report | December 10, 2025 | - |

| Retest Date | Report | December 9, 2026 | - |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry-based lipidomics. Below is a detailed protocol for the analysis of phosphatidylcholines in human plasma.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol outlines a common method for extracting lipids from a biological matrix.

Materials:

-

Human plasma

-

This compound internal standard solution (1 mg/mL in methanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the this compound internal standard solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 500 µL of 0.9% NaCl solution.

-

Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Phosphatidylcholines

This section details the instrumental analysis of the extracted lipids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-25 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Precursor ion scan for m/z 184.07 (the phosphocholine (B91661) headgroup)

-

Collision Energy: Optimized for fragmentation of phosphatidylcholines (typically 30-40 eV)

-

Data Analysis: Quantify endogenous phosphatidylcholine species by comparing their peak areas to the peak area of the this compound internal standard.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical lipidomics workflow and a key signaling pathway involving phosphatidylcholines.

Quantitative Lipidomics Workflow

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

Phosphatidylcholine Biosynthesis and Diacylglycerol Signaling

Phosphatidylcholine (PC) is a crucial component of cell membranes and a source of important signaling molecules like diacylglycerol (DAG). The Kennedy pathway is a primary route for PC synthesis.[4]

Caption: Simplified diagram of the Kennedy pathway for PC biosynthesis and its link to DAG signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 4. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Critical Role of Non-Endogenous Lipids as Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantification of lipids, the strategic selection and application of internal standards are paramount. This technical guide provides a comprehensive overview of the use of non-endogenous lipids as internal standards in mass spectrometry-based lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to enhance the quality and reliability of their analytical data.

The Imperative for Internal Standards in Lipidomics

Quantitative lipidomics aims to determine the precise concentration of lipid species within a biological sample. However, the analytical process, from sample collection to final detection, is susceptible to various sources of error. These can include sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and matrix effects.[1] Internal standards (IS) are essential tools to correct for these variations.[2] An ideal internal standard is a compound of known concentration added to a sample at the outset of the analytical workflow.[2] By subjecting the IS to the same experimental procedures as the endogenous analytes, it provides a reference point for normalization, thereby improving the accuracy and precision of quantification.[3]

Key characteristics of an ideal internal standard include:[1][2]

-

Chemical and Physical Similarity: The IS should behave similarly to the analyte of interest during extraction, chromatography, and ionization.[2]

-

Absence from the Sample: The IS should not be naturally present in the biological matrix to avoid interference.[2][4]

-

Clear Distinguishability: The mass spectrometer must be able to differentiate the signal of the IS from the analytes.[2]

-

Stability: The IS must remain stable throughout the entire analytical procedure.[2]

Types of Non-Endogenous Lipid Internal Standards

Modern lipidomics primarily utilizes two major classes of non-endogenous internal standards: stable isotope-labeled lipids and odd-chain lipids.[2][5]

Stable Isotope-Labeled (SIL) Lipids

SIL lipids are considered the "gold standard" for accurate lipid quantification.[1][3] In these standards, one or more atoms (typically hydrogen or carbon) are replaced with a heavier, stable isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)).[3][6] This subtle change in mass allows the mass spectrometer to distinguish the SIL standard from its endogenous counterpart, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical process.[3]

-

Deuterated Lipids: These standards have some hydrogen atoms replaced by deuterium.[3] They co-elute very closely with the endogenous analyte in liquid chromatography (LC) and are highly effective at correcting for matrix effects.[3] However, a slight retention time shift, known as the chromatographic isotope effect, can sometimes be observed.[3]

-

¹³C-Labeled Lipids: In these standards, some carbon atoms are replaced with ¹³C.[6] They are often considered superior as they tend to have a negligible chromatographic shift and higher isotopic stability compared to deuterated standards.[6]

The primary principle behind the use of SIL lipids is isotope dilution mass spectrometry.[3] A known amount of the labeled standard is "spiked" into the sample at the beginning of the workflow.[3] By comparing the signal intensity of the endogenous lipid to that of the known amount of the SIL internal standard, a precise and accurate concentration can be determined.[3]

Odd-Chain Lipids

Odd-chain fatty acids (OCFAs) and their corresponding complex lipids (e.g., triglycerides, phospholipids) serve as another important class of non-endogenous internal standards.[5][7] These lipids contain fatty acid chains with an odd number of carbon atoms (e.g., C15:0, C17:0, C19:0).[5][8]

The key advantages of odd-chain lipids are:

-

Non-Endogenous Nature: OCFAs are typically present in very low abundance in most mammalian tissues, minimizing the risk of interference from endogenous lipids.[7][8]

-

Chemical Similarity: They share similar chemical properties with the more common even-chain lipids, leading to comparable behavior during extraction and analysis.[7]

-

Cost-Effectiveness: Odd-chain lipid standards are generally more affordable than their stable isotope-labeled counterparts.[7]

However, it is important to note that some dietary sources, such as dairy products and ruminant fats, can contain OCFAs, which could potentially lead to inaccuracies if not accounted for.[5]